N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
N-[(2Z)-3-(3,4-Dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. Key structural attributes include:
- A 3,4-dichlorophenyl group at position 3, contributing electron-withdrawing properties and enhanced lipophilicity.
- A Z-configuration at the imine bond, influencing molecular geometry and intermolecular interactions.
Properties
Molecular Formula |
C15H16Cl2N2O3S2 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[3-(3,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C15H16Cl2N2O3S2/c1-8(2)14(20)18-15-19(9-3-4-10(16)11(17)5-9)12-6-24(21,22)7-13(12)23-15/h3-5,8,12-13H,6-7H2,1-2H3 |
InChI Key |
BFGVLEXRZHPPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl group and the propanamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving thiazole-containing compounds.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Example: N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()
- Differences :
- Aromatic substituents : 3,4-Dimethoxyphenyl (electron-donating) vs. 3,4-dichlorophenyl (electron-withdrawing).
- Amide group : Acetamide (smaller, less steric hindrance) vs. 2-methylpropanamide (bulkier, increased hydrophobicity).
- Implications :
Thiazolo-Pyrimidine Derivatives ()
Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Differences: Core structure: Thiazolo[3,2-a]pyrimidine vs. tetrahydrothieno[3,4-d][1,3]thiazole. Functional groups: Cyano and furan substituents vs. dichlorophenyl and isobutyramide.
Thiadiazole Derivatives ()
Example: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
- Differences: Core structure: 1,3,4-Thiadiazole vs. tetrahydrothienothiazole. Substituents: Dimethylamino-acryloyl (electron-rich) vs. dichlorophenyl (electron-deficient).
- Implications: The dimethylamino-acryloyl group may enhance solubility, whereas the dichlorophenyl group in the target compound improves oxidative stability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups: The dichlorophenyl group in the target compound enhances stability under physiological conditions compared to methoxy or cyano substituents .
- Amide Modifications : The 2-methylpropanamide group may reduce metabolic clearance compared to smaller amides like acetamide .
- Synthetic Flexibility: The tetrahydrothieno[3,4-d]thiazole core allows modular substitution, enabling optimization for target-specific interactions .
Biological Activity
The compound N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications for drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.33 g/mol. The structure features a thieno-thiazole core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thieno-thiazole structures have shown promising results against various cancer cell lines.
Case Study: In Vitro Studies
A study evaluating a related thieno-thiazole derivative demonstrated strong cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
The cytotoxicity was assessed using the MTT assay, revealing an IC50 value of approximately 0.216 µM against EGFR and 0.259 µM against VEGFR-2, indicating comparable efficacy to established inhibitors like Sorafenib .
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation. The inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) plays a crucial role in its anticancer effects.
Table 1: Inhibition Efficacy Against Kinases
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) |
|---|---|---|---|---|
| Target Compound | 0.216 | 0.259 | Sorafenib | 0.230 |
Antimicrobial Activity
In addition to anticancer properties, thieno-thiazole derivatives have also been investigated for their antimicrobial activity. Preliminary data suggest that such compounds may exhibit inhibitory effects against various bacterial strains.
Toxicity and Safety Profile
While exploring the biological activity, it is essential to consider the safety profile of the compound. Toxicological assessments are crucial for understanding potential side effects and ensuring safe therapeutic applications. The compound's toxicity profile has yet to be fully elucidated; however, preliminary studies suggest moderate toxicity levels consistent with similar chemical classes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
